3alpha-Hydroxy-7-oxo-5beta-cholanic acid

描述

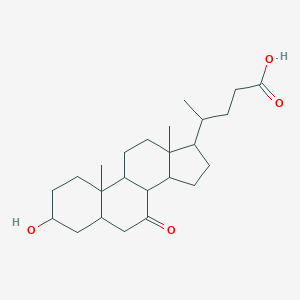

3alpha-Hydroxy-7-oxo-5beta-cholanic acid: is a bile acid derivative with the molecular formula C24H38O4 and a molecular weight of 390.56 g/mol . It is a white to almost white powder or crystalline solid that is insoluble in water but soluble in alcohol. This compound is an intermediate in organic synthesis and pharmaceutical research, particularly in the synthesis of choleretic drugs like obeticholic acid .

准备方法

Synthetic Routes and Reaction Conditions: 3alpha-Hydroxy-7-oxo-5beta-cholanic acid can be synthesized from lithocholic acid through an oxidation process. The reaction involves the use of sodium hypochlorite as the oxidizing agent, with the reaction temperature controlled at -15°C. Acetic acid is used to adjust the acidity, and methanol serves as the solvent. The crude product is then converted into its barium salt, followed by the removal of barium and recrystallization from methanol and water to obtain high-purity this compound .

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired product quality .

化学反应分析

Types of Reactions: 3alpha-Hydroxy-7-oxo-5beta-cholanic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The hydroxyl and keto groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acid chlorides, alkyl halides.

Major Products Formed:

Oxidation: Formation of additional keto or carboxyl groups.

Reduction: Conversion to 3alpha,7alpha-dihydroxy-5beta-cholanic acid.

Substitution: Formation of esters or ethers depending on the substituents used

科学研究应用

3alpha-Hydroxy-7-oxo-5beta-cholanic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in bile acid metabolism and its effects on liver function.

Medicine: Utilized in the development of drugs for treating liver diseases such as primary biliary cirrhosis and nonalcoholic fatty liver disease.

Industry: Employed in the production of choleretic drugs like obeticholic acid, which helps in the regulation of bile acid synthesis

作用机制

The mechanism of action of 3alpha-Hydroxy-7-oxo-5beta-cholanic acid involves its interaction with bile acid receptors in the liver and intestines. It acts as an agonist for the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid synthesis and cholesterol metabolism. By activating FXR, the compound helps reduce the synthesis of bile acids and cholesterol, thereby exerting its therapeutic effects .

相似化合物的比较

Lithocholic acid: A precursor in the synthesis of 3alpha-Hydroxy-7-oxo-5beta-cholanic acid.

Chenodeoxycholic acid: Another bile acid with similar biological functions.

Ursodeoxycholic acid: Used in the treatment of gallstones and liver diseases.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an FXR agonist sets it apart from other bile acids, making it valuable in therapeutic applications .

生物活性

3alpha-Hydroxy-7-oxo-5beta-cholanic acid, also known as 7-Ketolithocholic acid, is a bile acid derivative that plays a significant role in various biological processes, particularly in lipid metabolism and liver function. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Molecular Structure:

- Molecular Formula: C24H38O4

- Molecular Weight: 390.56 g/mol

- Functional Groups: Hydroxyl group at position 3; oxo group at position 7

This compound functions primarily by modulating bile acid metabolism. It acts through the following mechanisms:

- Suppression of Bile Acid Production:

-

Interaction with Cellular Pathways:

- It influences cellular functions by impacting cell signaling pathways and gene expression related to lipid metabolism.

-

Role in Metabolic Pathways:

- Serves as an intermediate in the synthesis of ursodeoxycholic acid (UDCA), a secondary bile acid crucial for fat digestion and absorption.

Biological Activities

1. Cholesterol Metabolism:

Research indicates that this compound can modulate cholesterol levels by affecting bile acid synthesis pathways. Its ability to suppress endogenous bile acid production suggests a potential role in managing hypercholesterolemia and related metabolic disorders.

2. Hepatoprotective Effects:

Studies have shown that this compound may possess hepatoprotective properties, potentially beneficial in treating liver diseases such as primary biliary cholangitis and nonalcoholic fatty liver disease. Its interaction with liver cells can help mitigate damage caused by cholestatic conditions .

3. Influence on Gut Microbiota:

Emerging research highlights the role of bile acids, including this compound, in modulating gut microbiota composition, which is crucial for maintaining metabolic health and preventing obesity-related complications .

Data Table: Biological Activities and Effects

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Cholesterol Regulation | Suppresses endogenous bile acid production | Treatment of hypercholesterolemia |

| Hepatoprotection | Protects liver cells from damage | Management of liver diseases |

| Modulation of Gut Microbiota | Influences gut flora composition | Prevention of metabolic disorders |

Case Studies

-

Hepatoprotective Study:

A study involving animal models demonstrated that administration of this compound led to significant reductions in serum alanine transaminase (ALT) and aspartate transaminase (AST) levels, indicating reduced liver damage compared to control groups . -

Cholesterol Metabolism Research:

In vitro studies revealed that this compound effectively inhibited the synthesis of cholic acid, further supporting its role in regulating cholesterol levels within hepatic cells .

属性

IUPAC Name |

4-(3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOCDBGWDZAYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863429 | |

| Record name | 3-Hydroxy-7-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-67-6 | |

| Record name | NSC226118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 7-Ketolithocholic acid formed in the human body?

A1: 7-Ketolithocholic acid is primarily formed in the human colon through the bacterial oxidation of chenodeoxycholic acid and ursodeoxycholic acid. [] This process is favored under alkaline conditions. []

Q2: What is the metabolic fate of 7-Ketolithocholic acid after intestinal absorption?

A2: Unlike deoxycholic acid and lithocholic acid, 7-Ketolithocholic acid can be reduced in the liver. [] It primarily transforms into chenodeoxycholic acid, and to a lesser extent, ursodeoxycholic acid. [] This hepatic reduction occurs with both conjugated and unconjugated forms of 7-Ketolithocholic acid. []

Q3: Does conjugation status influence the hepatic reduction of 7-Ketolithocholic acid?

A3: Yes, studies show that conjugated 7-Ketolithocholic acid, particularly the taurine-conjugated form, is predominantly reduced to chenodeoxycholic acid. [] Unconjugated 7-Ketolithocholic acid shows less efficient reduction to either chenodeoxycholic acid or ursodeoxycholic acid. []

Q4: What is the role of 7-Ketolithocholic acid in ursodeoxycholic acid formation?

A4: Research suggests 7-Ketolithocholic acid acts as a key intermediate in the intestinal bacterial conversion of chenodeoxycholic acid to ursodeoxycholic acid. [] This conversion occurs more rapidly under anaerobic conditions and at acidic pH. []

Q5: Can 7-Ketolithocholic acid be further metabolized in the colon?

A5: Yes, a portion of 7-Ketolithocholic acid can be further biotransformed in the colon into lithocholic acid, potentially through the intermediate Δ6-lithocholenic acid. []

Q6: Are there species differences in the metabolism of 7-Ketolithocholic acid?

A6: Yes, studies in rodents and rabbits demonstrate species-specific differences in the metabolism of 7-Ketolithocholic acid, particularly in the conjugation patterns and the ratio of chenodeoxycholic acid to ursodeoxycholic acid formed. []

Q7: What enzymes are involved in the bacterial metabolism of 7-Ketolithocholic acid?

A7: Clostridium species, such as C. limosum and C. bifermentans, play a crucial role. They possess inducible 7α-hydroxysteroid dehydrogenases that catalyze the interconversion between 7-Ketolithocholic acid and chenodeoxycholic acid or 7-ketodeoxycholic acid and cholic acid. [, , , ]

Q8: Are there any known inhibitors of the enzymes involved in 7-Ketolithocholic acid metabolism?

A8: Research indicates that ursodeoxycholic acid can suppress the bile acid-induced enhancement of 7α- and 7β-hydroxysteroid dehydrogenases in Clostridium limosum. []

Q9: What is the molecular formula and weight of 7-Ketolithocholic acid?

A9: The molecular formula is C24H38O4 and the molecular weight is 390.56 g/mol.

Q10: Which analytical techniques are used to characterize and quantify 7-Ketolithocholic acid?

A10: Various techniques are employed, including: - Thin-layer chromatography (TLC) [, ] - Gas chromatography (GC) [, ] - Gas chromatography-mass spectrometry (GC-MS) [, , , ] - High-performance liquid chromatography (HPLC) [] - Liquid chromatography-mass spectrometry (LC-MS) [] - Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) []

Q11: How does the structure of 7-Ketolithocholic acid influence its interaction with human serum albumin compared to other bile acids?

A11: The presence of the 7-keto group, compared to a 7-hydroxy group, decreases the affinity of 7-Ketolithocholic acid for human serum albumin. [] Generally, an increase in the number of hydroxyl groups on the bile acid molecule also decreases its affinity for albumin. []

Q12: What is the physiological significance of 7-Ketolithocholic acid being a precursor to ursodeoxycholic acid?

A12: Ursodeoxycholic acid is a hydrophilic bile acid with therapeutic benefits in cholestatic liver diseases. The formation of ursodeoxycholic acid from 7-Ketolithocholic acid represents a potential mechanism for regulating bile acid hydrophilicity and mitigating cholestasis.

Q13: Has 7-Ketolithocholic acid been explored for potential therapeutic applications?

A13: While 7-Ketolithocholic acid itself hasn't been widely explored as a therapeutic agent, its role in ursodeoxycholic acid formation and its potential to be further metabolized into other bile acids like lithocholic acid make it relevant in understanding bile acid metabolism and its implications in various diseases.

Q14: Can 7-Ketolithocholic acid be used as a starting material for the synthesis of other bile acids?

A14: Yes, 7-Ketolithocholic acid can be chemically modified to synthesize other bile acids. For instance, it can be used as a precursor for the synthesis of ursodeoxycholic acid through catalytic transfer hydrogenation with Raney nickel. []

Q15: How do levels of 7-Ketolithocholic acid change in individuals with specific health conditions?

A15: - In patients treated with chenodeoxycholic acid, a significant increase in the formation of ursodeoxycholic acid is observed, likely mediated by 7-Ketolithocholic acid acting as an intermediate. [] - Individuals with hepatic 3β-hydroxy-Δ5-C27-steroid dehydrogenase deficiency excrete abnormal bile acids and bile alcohols. [] While 7-Ketolithocholic acid levels were not specifically measured in this study, treatment with chenodeoxycholic acid normalized bile acid profiles, suggesting a potential indirect effect on 7-Ketolithocholic acid metabolism. [] - In a study on rats with congenital isolated growth hormone deficiency, 7-Ketolithocholic acid levels were significantly increased compared to controls, potentially indicating a link between growth hormone deficiency and altered bile acid metabolism. []

Q16: How does 7-Ketolithocholic acid interact with the gut microbiota?

A16: 7-Ketolithocholic acid is both a substrate and a product of gut microbial metabolism. Specific bacterial species, like Clostridium limosum, possess enzymes that can interconvert 7-Ketolithocholic acid with other bile acids. [, , ]

Q17: Can dietary interventions influence 7-Ketolitholic acid levels through modulation of gut microbiota?

A17: While not directly addressed in the provided abstracts, research suggests that dietary interventions, such as adopting a low-fat diet, can alter the activity of bacterial 7α-hydroxysteroid dehydrogenase in the gut, potentially influencing the balance between chenodeoxycholic acid, 7-Ketolithocholic acid, and ursodeoxycholic acid. [] Additionally, prebiotic supplementation, such as Jerusalem artichoke inulin, has been shown to modulate gut microbiota composition and influence fecal bile acid profiles, which may indirectly involve 7-Ketolithocholic acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。